molecular formula C17H23ClN2O2 B4736494 N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide

Cat. No. B4736494
M. Wt: 322.8 g/mol
InChI Key: LENCXSFROVEIIC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. SNC80 has been extensively studied due to its potential therapeutic applications in the treatment of pain, depression, and anxiety.

Mechanism of Action

N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide acts as a highly selective agonist of the delta-opioid receptor, which is primarily found in the central nervous system. Activation of the delta-opioid receptor by N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide results in the inhibition of neuronal activity, which leads to analgesia, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including analgesia, antidepressant, anxiolytic, and anti-inflammatory effects. N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has also been shown to have potential neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the delta-opioid receptor, its potent analgesic, antidepressant, and anxiolytic effects, and its potential neuroprotective effects. However, N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide also has several limitations, including its potential for addiction and abuse, its potential for tolerance and dependence, and its potential for adverse side effects.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, including the development of novel analogues with improved selectivity and efficacy, the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, and the investigation of its potential for use in combination therapies with other drugs. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to have analgesic, antidepressant, anxiolytic, and anti-inflammatory effects. In clinical studies, N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in the treatment of pain, depression, and anxiety disorders.

properties

IUPAC Name

N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-6-4-13(18)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENCXSFROVEIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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